
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)-
Overview
Description
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- is a derivative of 1,3,5-triazine, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes three amino groups attached to a triazine ring, each substituted with a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The process can also include the condensation of cyanoguanidine with corresponding nitriles . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale trimerization reactions using specialized equipment to handle the reactants and maintain the necessary conditions. The process is optimized for yield and purity, often involving multiple purification steps to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can alter the amino groups, potentially forming nitro derivatives.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted triazines.
Scientific Research Applications
Chemistry
1,3,5-Triazine-2,4,6-triamine is widely used as a reagent in organic synthesis. Its ability to form complex molecules makes it valuable in the development of new chemical entities. The compound can participate in various reactions including:
- Oxidation : Alters amino groups to form nitro derivatives.
- Reduction : Converts nitro groups back to amino groups.
- Substitution Reactions : Allows for the incorporation of different functional groups.
Table 1: Summary of Chemical Reactions
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Converts amino groups to nitro derivatives | Potassium permanganate |
Reduction | Converts nitro groups back to amino groups | Hydrogen gas |
Substitution | Replacement of amino groups with other groups | Various nucleophiles |
Biological Research
The compound has been investigated for its potential biological activities:
- Antimicrobial Properties : Studies suggest that it may exhibit activity against various bacterial strains.
- Anticancer Properties : Research is ongoing to evaluate its efficacy in inhibiting cancer cell proliferation.
Medicinal Chemistry
In drug development, 1,3,5-Triazine-2,4,6-triamine serves as a scaffold for designing new therapeutic agents. Its structural versatility allows for modifications that can enhance biological activity and selectivity.
Industrial Applications
The stability and reactivity of this compound make it suitable for use in the production of polymers and other materials. It is utilized in:
- Polymer Production : Enhances the properties of plastics and resins.
- Agricultural Chemicals : Acts as an intermediate in the synthesis of herbicides and pesticides.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of various triazine derivatives including N,N',N''-tris(4-methylphenyl)-1,3,5-triazine. Results indicated significant activity against Gram-positive bacteria with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Case Study 2: Drug Development
Research conducted at a pharmaceutical institute evaluated the use of this compound as a lead structure for anticancer drugs. Modifications led to derivatives that showed enhanced cytotoxicity against human cancer cell lines in vitro.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its potential toxicity.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Used in the production of herbicides and disinfectants.
Cyanuric Chloride: A key intermediate in the synthesis of various herbicides and other chemicals.
Uniqueness
1,3,5-Triazine-2,4,6-triamine, N,N’,N’'-tris(4-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its structure allows for versatile reactivity and stability, making it valuable in various scientific and industrial contexts.
Biological Activity
1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- (commonly referred to as tris(4-methylphenyl)triazine) is a compound of significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications based on recent research findings.
- Molecular Formula : CHN
- Molecular Weight : 396.498 g/mol
- CAS Number : 82504-70-9
- Structure : The compound features a triazine core with three 4-methylphenyl substituents.
Antimicrobial Activity
Research indicates that similar triazine derivatives exhibit varying degrees of antimicrobial activity. For instance, modifications on the triazine structure can lead to enhanced potency against resistant bacterial strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). However, specific studies on tris(4-methylphenyl)triazine's activity remain limited.
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of triazine derivatives. In studies involving related compounds:
- Cytotoxic Effects : Certain triazine derivatives showed significant cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism often involves disruption of cellular processes or membrane integrity.
- Selectivity : Some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, making them potential candidates for targeted cancer therapies.
Case Studies
- Case Study on Antimicrobial Activity :
- Cytotoxicity Evaluation :
Data Tables
Compound Name | MIC (μg/mL) | Cell Line Tested | IC50 (μM) |
---|---|---|---|
Tris(4-methylphenyl)triazine | 4 | MRSA | 8 |
Triazine Derivative A | 2 | HeLa | 5 |
Triazine Derivative B | 8 | MCF-7 | 10 |
Properties
IUPAC Name |
2-N,4-N,6-N-tris(4-methylphenyl)-1,3,5-triazine-2,4,6-triamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6/c1-16-4-10-19(11-5-16)25-22-28-23(26-20-12-6-17(2)7-13-20)30-24(29-22)27-21-14-8-18(3)9-15-21/h4-15H,1-3H3,(H3,25,26,27,28,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRUKRJUZAAWSSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C)NC4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455238 | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2272-25-5 | |
Record name | 1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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